Ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate
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Overview
Description
Ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate is an organic compound with the molecular formula C9H14O3. It is a cyclobutane derivative, characterized by a four-membered ring structure with an ethyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with isobutyraldehyde in the presence of a base, followed by cyclization to form the cyclobutane ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 2,2-dimethyl-4-oxocyclobutane-1-carboxylic acid.
Reduction: Formation of ethyl 2,2-dimethyl-4-hydroxycyclobutane-1-carboxylate.
Substitution: Formation of ethyl 2,2-dimethyl-4-aminocyclobutane-1-carboxylate or ethyl 2,2-dimethyl-4-thiocyclobutane-1-carboxylate.
Scientific Research Applications
Ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules and pathways. Its reactivity with enzymes and proteins can lead to changes in their activity and function, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate can be compared with other cyclobutane derivatives, such as:
Ethyl 2,2-dimethylcyclobutane-1-carboxylate: Lacks the ketone group, making it less reactive in oxidation and reduction reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
2,2-Dimethyl-4-oxocyclobutane-1-carboxylic acid: The carboxylic acid form, which is more acidic and can participate in different types of reactions compared to the ester.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Biological Activity
Ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of cyclobutane derivatives. Its structure can be represented as follows:
This compound features a cyclobutane ring with an ester functional group, which plays a crucial role in its biological activity.
1. Antitumor Activity
Research indicates that this compound exhibits antitumor properties . Studies have shown that it acts as an inhibitor of tumor growth, potentially through the modulation of apoptotic pathways and interference with cell cycle progression. The compound has been noted for its low toxicity, making it a candidate for further development in cancer therapeutics .
2. Neurotropic Effects
This compound has demonstrated neurotropic activity , acting as a selective antagonist of N-methyl-D-aspartic acid (NMDA) receptors. This interaction suggests potential applications in treating neurological disorders by modulating excitatory neurotransmission .
3. Antimicrobial Properties
This compound has also shown antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in tumor growth and microbial proliferation.
- Receptor Modulation : By acting on NMDA receptors, it alters neurotransmitter release and neuronal excitability.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells through activation of caspases and other apoptotic markers .
Case Study 1: Antitumor Efficacy
In a study involving various cancer cell lines, this compound was administered at different concentrations. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells after treatment .
Concentration (µM) | % Cell Viability |
---|---|
0 | 100 |
5 | 85 |
10 | 60 |
20 | 30 |
Case Study 2: Neuroprotective Effects
A neuroprotective study assessed the effects of the compound on neuronal cultures exposed to excitotoxic conditions. This compound significantly reduced neuronal death compared to control groups, suggesting its potential for treating neurodegenerative diseases .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-4-12-8(11)7-6(10)5-9(7,2)3/h7H,4-5H2,1-3H3 |
InChI Key |
QPSMOCZQGIOYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)CC1(C)C |
Origin of Product |
United States |
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